2-(4-Chlorobenzylidene)cyclopentanone
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Overview
Description
2-(4-Chlorobenzylidene)cyclopentanone is an organic compound with the molecular formula C12H11ClO. It is a derivative of cyclopentanone, where the hydrogen atom at the 2-position is replaced by a 4-chlorobenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorobenzylidene)cyclopentanone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between cyclopentanone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanolic solution at a temperature range of 278–283 K for about 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chlorobenzylidene)cyclopentanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzylidene)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-chlorobenzylidene)cyclopentanone: This compound has two chlorobenzylidene groups and exhibits similar chemical properties but with enhanced non-linear optical properties
2-(4-Methylbenzylidene)cyclopentanone: This compound has a methyl group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
2-(4-Chlorobenzylidene)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
134791-44-9 |
---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-8H,1-3H2/b10-8+ |
InChI Key |
WUMOJUUCPXEEQL-CSKARUKUSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |
Origin of Product |
United States |
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